Cannabidiol diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cannabidiol diacetate is a semi-synthetic derivative of cannabidiol, derived by acetylation of the hydroxyl groups. It is known for its potential as a prodrug for cannabidiol and has been found in various grey-market cannabis products such as e-cigarette liquids and edible gummy lollies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cannabidiol diacetate is synthesized by acetylating cannabidiol. The process involves reacting cannabidiol with acetic anhydride in the presence of a catalyst, typically pyridine, under controlled temperature conditions. The reaction proceeds as follows:
Cannabidiol+2Acetic Anhydride→Cannabidiol Diacetate+2Acetic Acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Extraction of Cannabidiol: Cannabidiol is extracted from Cannabis sativa using methods such as supercritical CO2 extraction.
Acetylation: The extracted cannabidiol is then acetylated using acetic anhydride and a catalyst.
Purification: The product is purified using techniques such as column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Cannabidiol diacetate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed back to cannabidiol in the presence of water and an acid or base catalyst.
Oxidation: It can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The acetate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst.
Oxidation: Oxidizing agents such as potassium permanganate.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Hydrolysis: Cannabidiol.
Oxidation: Oxidized derivatives of cannabidiol.
Substitution: Substituted derivatives of cannabidiol.
Scientific Research Applications
Cannabidiol diacetate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other cannabidiol derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with cannabinoid receptors.
Industry: Used in the formulation of various cannabis-based products, including e-cigarette liquids and edible gummies.
Mechanism of Action
Cannabidiol diacetate exerts its effects primarily through its conversion to cannabidiol in the body. Cannabidiol interacts with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2. These receptors are involved in regulating various physiological processes, including pain sensation, mood, appetite, and immune function .
Comparison with Similar Compounds
Cannabidiol: The parent compound of cannabidiol diacetate, known for its non-psychotropic therapeutic effects.
Tetrahydrocannabinol (THC): Another major cannabinoid with psychoactive properties.
Cannabidivarin (CBDV): A homolog of cannabidiol with a shorter side chain.
Comparison:
This compound vs. Cannabidiol: this compound is a prodrug of cannabidiol, meaning it is converted to cannabidiol in the body. This conversion can potentially enhance the bioavailability and stability of cannabidiol.
This compound vs. Tetrahydrocannabinol: Unlike tetrahydrocannabinol, this compound and cannabidiol do not have psychoactive effects. This makes them more suitable for therapeutic applications without the risk of psychoactive side effects.
This compound vs. Cannabidivarin: Cannabidivarin has a similar structure to cannabidiol but with a shorter side chain.
This compound stands out due to its potential as a prodrug for cannabidiol, offering enhanced stability and bioavailability, making it a promising candidate for various therapeutic applications.
Properties
Molecular Formula |
C25H34O4 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[3-acetyloxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate |
InChI |
InChI=1S/C25H34O4/c1-7-8-9-10-20-14-23(28-18(5)26)25(24(15-20)29-19(6)27)22-13-17(4)11-12-21(22)16(2)3/h13-15,21-22H,2,7-12H2,1,3-6H3/t21-,22+/m0/s1 |
InChI Key |
UCYSPYOYJNVCAI-FCHUYYIVSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)OC(=O)C)[C@@H]2C=C(CC[C@H]2C(=C)C)C)OC(=O)C |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)OC(=O)C)C2C=C(CCC2C(=C)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.